molecular formula C11H14BrClN2 B1603331 (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide CAS No. 308103-51-7

(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Cat. No. B1603331
M. Wt: 289.6 g/mol
InChI Key: JFMLSMYPDMNCNZ-ROLPUNSJSA-N
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Description



  • Chemical Formula : C₁₁H₁₃ClN₂·HBr

  • CAS Number : 308103-51-7

  • Molecular Weight : 289.60 g/mol

  • Empirical Formula : C₁₁H₁₃ClN₂·HBr

  • Optical Activity : [α]²³/D −94°, c = 1 in H₂O

  • Melting Point : 229°C (decomposes) (literature value)





  • Synthesis Analysis



    • The synthesis pathway for this compound is not provided in the available information.





  • Molecular Structure Analysis



    • The molecular structure of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is based on the SMILES string: Br.C₁N[C@@H]₂C[C@H]₁N(C₂)c₃ccccc₃.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Storage : Store in a well-ventilated place; keep the container tightly closed.

    • Safety Hazards : Causes skin and eye irritation; may cause respiratory irritation.

    • Flash Point : Not applicable.

    • Personal Protective Equipment : Use dust mask type N95 (US), eyeshields, and gloves.




  • Safety And Hazards



    • This compound is considered hazardous according to the OSHA Hazard Communication Standard.

    • It can cause skin and eye irritation and may irritate the respiratory system.




  • Future Directions



    • Research on the pharmacological properties and potential applications of this compound could provide valuable insights.




    Please note that the synthesis pathway, specific chemical reactions, and detailed mechanism of action are not available in the provided data. For further analysis, additional research would be necessary. If you have any more specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    (1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JFMLSMYPDMNCNZ-ROLPUNSJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)Cl.Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14BrClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90628454
    Record name (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90628454
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    289.60 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

    CAS RN

    308103-51-7
    Record name (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90628454
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
    Reactant of Route 2
    Reactant of Route 2
    (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
    Reactant of Route 3
    (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
    Reactant of Route 4
    (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
    Reactant of Route 5
    Reactant of Route 5
    (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
    Reactant of Route 6
    Reactant of Route 6
    (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

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